N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-3,3-dimethylbutanamide
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Overview
Description
N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-3,3-dimethylbutanamide is a synthetic organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a hydroxy group, a methylthio group, and a dimethylbutanamide moiety, which contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-3,3-dimethylbutanamide typically involves multi-step organic reactions. One common route includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-hydroxy-2-methylbutanoic acid and 3,3-dimethylbutanoyl chloride.
Formation of Intermediate: The 2-hydroxy-2-methylbutanoic acid is first converted to its corresponding acid chloride using thionyl chloride under anhydrous conditions.
Nucleophilic Substitution: The acid chloride is then reacted with 4-(methylthio)butylamine in the presence of a base such as triethylamine to form the desired amide intermediate.
Final Product Formation: The intermediate is subjected to hydrolysis and purification steps to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-3,3-dimethylbutanamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the amide can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups using reagents like tosyl chloride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Tosyl chloride, pyridine as base, dichloromethane as solvent.
Major Products Formed
Oxidation: Formation of sulfoxide or sulfone derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of tosylate derivatives.
Scientific Research Applications
N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-3,3-dimethylbutanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-3,3-dimethylbutanamide involves its interaction with specific molecular targets. The hydroxy and methylthio groups can form hydrogen bonds and hydrophobic interactions with proteins and enzymes, potentially modulating their activity. The compound may also participate in redox reactions, affecting cellular oxidative stress pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(2-hydroxy-2-methyl-4-(methylthio)butyl)thiophene-2-sulfonamide
- N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-4-methoxybenzamide
- N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2-(methylthio)benzamide
Uniqueness
N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-3,3-dimethylbutanamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structural features allow for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)-3,3-dimethylbutanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25NO2S/c1-11(2,3)8-10(14)13-9-12(4,15)6-7-16-5/h15H,6-9H2,1-5H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEWWUFZFLLCNIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NCC(C)(CCSC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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